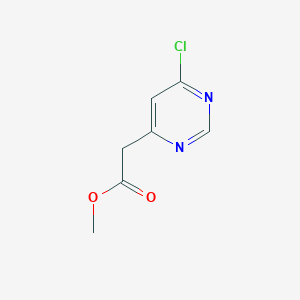

Methyl 2-(6-chloropyrimidin-4-YL)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(6-chloropyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-4-9-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXDDYSHDQQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676326 | |

| Record name | Methyl (6-chloropyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097779-00-4 | |

| Record name | Methyl (6-chloropyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(6-chloropyrimidin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(6-chloropyrimidin-4-YL)acetate

Foreword: The Strategic Value of Pyrimidine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the pyrimidine nucleus stands as a "privileged scaffold." Its prevalence in biologically active molecules, from antiviral agents to herbicides, is a testament to its versatile chemical reactivity and its ability to interact with a wide array of biological targets.[1] Methyl 2-(6-chloropyrimidin-4-YL)acetate is a functionalized derivative that offers medicinal and agricultural chemists a valuable building block. The presence of a reactive chlorine atom and an ester moiety allows for diverse downstream modifications, making it a key intermediate in the synthesis of more complex molecules.[2][3] This guide provides a comprehensive overview of a proposed synthetic route and the essential characterization techniques for this compound, grounded in established chemical principles.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and chemically sound approach involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4,6-dichloropyrimidine.[4] The high reactivity of the chlorine atoms on the electron-deficient pyrimidine ring makes them susceptible to displacement by strong nucleophiles, such as the enolate of methyl acetate.[5]

Conceptual Workflow of the Synthesis

The proposed synthesis is a two-step process conceptually, starting with the generation of a potent nucleophile from methyl acetate, which then attacks the electrophilic 4,6-dichloropyrimidine.

References

Spectroscopic Data of Methyl 2-(6-chloropyrimidin-4-YL)acetate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-(6-chloropyrimidin-4-YL)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to provide a robust framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development, offering insights into spectral acquisition and interpretation.

Molecular Structure and an Overview of its Spectroscopic Characteristics

This compound possesses a distinct molecular architecture comprising a chloropyrimidine ring and a methyl acetate side chain. This combination of a heteroaromatic system and an ester functional group gives rise to a unique spectroscopic fingerprint. The structural features to be identified include the pyrimidine ring protons, the methylene bridge, and the methyl group of the ester, as well as the vibrational modes of the carbonyl group and the carbon-chlorine bond. Mass spectrometry is expected to confirm the molecular weight and reveal characteristic fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to display four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent in the pyrimidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (pyrimidine) | 8.9 - 9.2 | Singlet (s) | 1H |

| H-5 (pyrimidine) | 7.3 - 7.6 | Singlet (s) | 1H |

| -CH₂- (acetate) | 3.8 - 4.1 | Singlet (s) | 2H |

| -OCH₃ (methyl ester) | 3.7 - 3.9 | Singlet (s) | 3H |

Causality behind Predictions:

-

H-2 and H-5 Protons: Protons on pyrimidine rings are typically deshielded due to the electron-withdrawing nature of the two nitrogen atoms, appearing at high chemical shifts[1][2]. The proton at the C-2 position is generally the most deshielded.

-

Methylene Protons (-CH₂-): These protons are adjacent to both the electron-withdrawing pyrimidine ring and the carbonyl group, leading to a downfield shift.

-

Methyl Protons (-OCH₃): The methyl group of the ester will appear as a singlet in a region typical for methyl esters.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 168 - 172 |

| C-2 (pyrimidine) | 158 - 162 |

| C-4 (pyrimidine) | 160 - 164 |

| C-6 (pyrimidine) | 161 - 165 |

| C-5 (pyrimidine) | 120 - 124 |

| -OCH₃ (methyl ester) | 52 - 55 |

| -CH₂- (acetate) | 40 - 45 |

Causality behind Predictions:

-

Pyrimidine Carbons: The carbon atoms in the pyrimidine ring are significantly influenced by the nitrogen atoms and the chlorine substituent, resulting in varied chemical shifts[3]. The carbons bonded to nitrogen and chlorine (C-2, C-4, C-6) are expected to be the most downfield.

-

Ester Carbons: The carbonyl carbon will appear at a characteristic downfield shift, while the methyl carbon will be in the typical range for an ester methyl group.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Note on Solvent Impurities: It is crucial to be aware of the residual peaks of the deuterated solvent and any potential water peak, as these can overlap with signals from the compound of interest[4][5][6][7].

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1735 - 1750 | Strong, Sharp |

| C=N and C=C stretch (pyrimidine ring) | 1450 - 1600 | Medium to Strong |

| C-O stretch (ester) | 1100 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

Interpretation of Key Peaks:

-

C=O Stretch: A strong and sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group[8][9][10][11].

-

Pyrimidine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region[12].

-

C-O Stretches: The ester will also exhibit strong C-O stretching bands.

-

C-Cl Stretch: The presence of the chlorine atom is expected to be confirmed by a band in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Predicted Mass Spectral Data

The molecular formula for this compound is C₇H₇ClN₂O₂. The monoisotopic mass is approximately 186.02 g/mol .

| Ion | Predicted m/z | Notes |

| [M]⁺ | 186/188 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M+H]⁺ | 187/189 | Protonated molecular ion, commonly observed in soft ionization techniques like ESI. |

| [M-OCH₃]⁺ | 155/157 | Loss of the methoxy radical from the ester. |

| [M-COOCH₃]⁺ | 127/129 | Loss of the carbomethoxy group. |

Key Fragmentation Pathways:

The molecular ion is expected to undergo fragmentation through several pathways, including the loss of the methoxy group, the entire ester side chain, or cleavage of the pyrimidine ring. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Ionization Techniques and Experimental Protocol

The choice of ionization technique will influence the resulting mass spectrum.

-

Electron Ionization (EI): This is a "hard" ionization technique that leads to extensive fragmentation, providing detailed structural information[12][13].

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming the molecular weight[14].

General Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion and any significant fragment ions.

Synthesis and Potential Impurities

A plausible synthesis of this compound would involve the reaction of 4,6-dichloropyrimidine with a suitable carbanion of a methyl acetate equivalent.

Potential impurities that could be observed in the spectra include:

-

Starting materials: Unreacted 4,6-dichloropyrimidine.

-

Solvents: Residual solvents from the reaction and purification steps.

-

Byproducts: Isomeric products or over-reacted species.

The presence of these impurities would be detectable by the spectroscopic methods described above, and their characteristic signals should be considered during data analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this and related compounds. The provided protocols offer a starting point for obtaining high-quality data for unequivocal structural elucidation.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. methyl 2-(6-chloropyridin-2-yl)acetate - CAS:161807-18-7 - Abovchem [abovchem.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the Chloropyrimidine Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Chloropyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Beyond its biological significance, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The introduction of a chlorine atom onto this electron-deficient ring system dramatically enhances its utility, transforming it into a versatile electrophilic building block. Chloropyrimidines are key intermediates in the synthesis of a multitude of biologically active compounds, from kinase inhibitors for cancer therapy to novel antimicrobial agents.[2][3]

This guide, intended for chemists in research and drug development, provides a detailed exploration of the chemical properties and reactivity of the chloropyrimidine moiety. We will delve into the causality behind its reactivity patterns, focusing on the two major pathways for its functionalization: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the principles that govern regioselectivity and reactivity, researchers can more effectively design and execute synthetic strategies to generate diverse molecular architectures.

Core Chemical Properties and Electronic Landscape

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is the foundation of its characteristic reactivity. The chlorine substituent further enhances the electrophilicity of the ring carbons through its inductive electron-withdrawing effect, making them susceptible to attack by nucleophiles.

Physical Properties of a Representative Chloropyrimidine

To provide a tangible reference, the physical properties of 2-chloropyrimidine are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClN₂ | [4][5] |

| Molecular Weight | 114.53 g/mol | [4][5] |

| Melting Point | 63-66 °C | [4][6][7] |

| Boiling Point | 75-76 °C at 10 mmHg | [6][8] |

| Appearance | Yellow to pale orange crystals or crystalline powder | [7] |

| Solubility | Slightly soluble in water | [6][7] |

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental and widely utilized reaction of chloropyrimidines is the nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring greatly facilitates this reaction, allowing for the displacement of the chloride ion by a wide array of nucleophiles, including amines, thiols, alkoxides, and carbanions.[9][10]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity: The Decisive Factor in Polychlorinated Pyrimidines

In drug discovery, chemists often work with di- or trichloropyrimidines, making the control of regioselectivity paramount. The general order of reactivity for nucleophilic displacement on the pyrimidine ring is C4(6) > C2 » C5.[12] This preference is primarily due to the superior ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer complex when the attack occurs at the C4 or C6 positions.[11] However, this outcome is not absolute and can be modulated by several factors.

1. Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring can dramatically alter the regioselectivity.

-

Electron-Withdrawing Groups (EWGs): An EWG at the C5 position, such as a cyano or nitro group, generally reinforces the inherent preference for substitution at the C4 position.[13]

-

Electron-Donating Groups (EDGs): Conversely, an EDG at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, favoring substitution at the C2 position.[14] This is because the EDG can destabilize the transition state for C4 attack while having a lesser effect on the transition state for C2 attack. Quantum mechanics (QM) analyses show that for 2,4-dichloropyrimidine with a C6 EDG, the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 become similar in size, in contrast to the unsubstituted case where the LUMO is primarily at C4.[14]

2. Steric Hindrance: The presence of bulky substituents can physically block the approach of a nucleophile to an adjacent position.[15][16] For instance, a large group at the C5 position can hinder attack at the C4 position, potentially leading to a greater proportion of the C2-substituted product.[14]

3. Nature of the Nucleophile: The identity of the incoming nucleophile can also play a decisive role. For example, while many nucleophiles follow the general C4 selectivity rule for 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[13]

Comparative Regioselectivity in SNAr of 2,4-Dichloropyrimidines

| Substituent at C5/C6 | Nucleophile | Predominant Position of Attack | Causality | Reference(s) |

| H | Neutral Amines | C4 (moderate selectivity, 1:1 to 4:1 C4/C2) | Inherent electronic preference | [12] |

| Electron-Withdrawing Group (e.g., -CN) at C5 | Various Nucleophiles | C4 | EWG enhances electrophilicity at C4 | [13] |

| Electron-Donating Group (e.g., -OMe) at C6 | Various Nucleophiles | C2 | EDG alters LUMO distribution, favoring C2 attack | [14] |

| H | Tertiary Amines | C2 | Specific nucleophile-substrate interaction | [13] |

Experimental Protocol: A Self-Validating System for SNAr

The following protocol for the amination of a dichloropyrimidine is designed to be self-validating, meaning the reaction progress can be reliably monitored and the product identity confirmed through standard analytical techniques.

Objective: To synthesize 4-amino-2-chloro-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine.

Materials:

-

2,4-dichloro-5-fluoropyrimidine (1.0 eq)

-

Ammonia (0.5 M in 1,4-dioxane, 2.2 eq)

-

1,4-Dioxane (anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser, inert gas supply (N₂ or Ar)

-

TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)

-

Standard workup and purification equipment

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the solution of ammonia in dioxane (2.2 eq) dropwise over 15 minutes. The use of a slight excess of the nucleophile ensures the complete consumption of the limiting reagent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This provides an in-process check on the reaction's validity.

-

Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times. The partitioning behavior validates the conversion to a new chemical entity.

-

Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data provides the final validation of the regioselective substitution at the C4 position.

Figure 2: Experimental workflow for a regioselective SNAr reaction.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, its scope is limited to the introduction of heteroatom nucleophiles and certain carbanions. For the construction of more complex molecules, particularly through the formation of carbon-carbon and carbon-nitrogen bonds with aryl and vinyl partners, palladium-catalyzed cross-coupling reactions are indispensable.[17] Chloropyrimidines are excellent substrates for these transformations, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[18]

The success of these reactions with less reactive chloro-substrates hinges on the careful selection of the catalytic system.[17]

-

Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalysts are commonly used.

-

Ligand: The choice of ligand is crucial for activating the C-Cl bond. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[17][19]

-

Base: An appropriate base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) is required for the transmetalation step.[17]

Regioselectivity in Cross-Coupling

In palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step.[18] The general reactivity trend for halogens is I > Br > Cl.[18] This differential reactivity is a powerful tool for selective functionalization.

For a substrate like 5-bromo-2-chloropyrimidine, cross-coupling reactions such as Suzuki or Stille will almost exclusively occur at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.[18]

For dichloropyrimidines, the C4 position is generally more reactive than the C2 position in Suzuki and Stille couplings.[12] However, this selectivity can be influenced or even reversed by the choice of ligand. For instance, bulky NHC ligands have been shown to uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols, a stark contrast to the typical C4 selectivity.[19]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for C-C bond formation.

Objective: To synthesize 5-bromo-2-phenylpyrimidine from 5-bromo-2-chloropyrimidine and phenylboronic acid.

Materials:

-

5-bromo-2-chloropyrimidine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

1,4-Dioxane and Water (4:1 mixture, anhydrous and deoxygenated)

-

Schlenk flask, inert gas supply, and standard reaction/purification equipment

Step-by-Step Methodology:

-

Inert Atmosphere: Charge a dry Schlenk flask with 5-bromo-2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing catalyst deactivation.

-

Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the flask.[18] Introduce the deoxygenated solvent mixture (4:1 1,4-dioxane/water) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting chloropyrimidine. This in-process control validates that the catalytic cycle is active.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

-

Final Validation: Characterize the final product by NMR and mass spectrometry to confirm the successful and regioselective coupling at the C2 position.

Figure 3: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: An Enduringly Versatile Tool

The chloropyrimidine moiety is a powerful and enduringly versatile tool in the arsenal of the synthetic chemist. Its reactivity is governed by a predictable yet tunable interplay of electronic and steric factors. A thorough understanding of the principles behind SNAr and palladium-catalyzed cross-coupling reactions allows researchers to strategically and selectively functionalize the pyrimidine core. This control is fundamental to the efficient synthesis of novel compounds in drug discovery and materials science, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chloropyrimidine | CAS#:1722-12-9 | Chemsrc [chemsrc.com]

- 5. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. Steric effects - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Mechanism of Action of Fungicides Derived from Chloropyrimidines

Preamble: The Imperative for Mechanistic Insight in Fungicide Development

The pyrimidine scaffold is a cornerstone in the synthesis of bioactive molecules, with its derivatives finding extensive application in medicine and agriculture. Within the agrochemical sector, chloropyrimidine-based compounds represent a promising frontier in the development of novel fungicides. However, the successful and sustainable deployment of these agents hinges on a profound understanding of their molecular mechanism of action. Simply demonstrating fungitoxicity is insufficient; to overcome the ever-present challenge of fungicide resistance, we must elucidate the specific biochemical pathways being targeted and anticipate the evolutionary escape routes available to the pathogen.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of novel chloropyrimidine-derived fungicides. Moving beyond a mere listing of techniques, this document explains the causality behind experimental choices, presenting an integrated, self-validating workflow from initial toxicity screening to the intricate analysis of resistance pathways. Our central hypothesis is that a primary mode of action for this class of compounds is the disruption of fungal mitochondrial respiration, a validated and highly sensitive target for antifungal agents.

Chapter 1: The Fungal Mitochondrion – A Nexus of Cellular Energy and a Prime Fungicidal Target

The mitochondrion is the power station of the fungal cell, responsible for generating the vast majority of cellular adenosine triphosphate (ATP) through oxidative phosphorylation.[1][2][3] This indispensable role in energy metabolism makes the mitochondrial electron transport chain (ETC) an ideal target for fungicidal intervention.[4][5] The ETC comprises a series of multi-subunit protein complexes embedded in the inner mitochondrial membrane.[5] Of these, the cytochrome bc1 complex (Complex III) is a critical component, catalyzing the transfer of electrons from ubiquinol to cytochrome c.[6][7] This process is coupled to the translocation of protons across the membrane, generating the proton-motive force that drives ATP synthase.[6]

Inhibition of the cytochrome bc1 complex is a clinically and agriculturally validated mechanism of action.[6][8] It effectively chokes the fungus of its energy supply, leading to growth arrest and cell death.[6] Prominent fungicide classes, such as the Quinone outside Inhibitors (QoIs), famously target this complex, underscoring its vulnerability.[9][10] Therefore, a logical and evidence-based starting point for investigating a novel chloropyrimidine fungicide is to assess its impact on this fundamental pathway.

Caption: The Fungal Mitochondrial Electron Transport Chain (ETC).

Chapter 2: A Stepwise Approach to Elucidating the Primary Mechanism

A rigorous investigation into a fungicide's mechanism of action follows a logical progression from broad phenotypic effects to specific molecular interactions. This chapter outlines a four-stage workflow designed to systematically test the hypothesis that a chloropyrimidine fungicide targets the cytochrome bc1 complex.

Initial Screening: In Vitro Fungitoxicity Assays

The foundational step is to quantify the compound's intrinsic antifungal activity. This is typically achieved by determining the concentration that inhibits fungal growth by 50% (EC₅₀). The mycelial growth inhibition assay is a robust and widely adopted method.[11][12]

Experimental Protocol: Mycelial Growth Inhibition Assay

-

Preparation of Fungicide Stock: Prepare a high-concentration stock solution of the chloropyrimidine fungicide in a suitable solvent (e.g., DMSO).

-

Media Amendment: Serially dilute the stock solution and amend a fungal growth medium (e.g., Potato Dextrose Agar, PDA) to achieve a range of final fungicide concentrations. A solvent-only control must be included.

-

Inoculation: Place a mycelial plug of a consistent size, taken from the leading edge of an actively growing culture of the target fungus, onto the center of each amended and control plate.

-

Incubation: Incubate the plates under optimal growth conditions (temperature, light) for the specific fungus.

-

Data Collection: Once the fungal colony on the control plate has reached a substantial, pre-determined diameter, measure the diameter of the fungal colonies on all plates.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use these values to determine the EC₅₀ through probit analysis or non-linear regression.[11]

Data Presentation: Fungitoxicity Data

| Compound ID | Target Fungus | EC₅₀ (µg/mL) | 95% Confidence Interval |

| CP-F01 | B. cinerea | 0.05 | 0.04 - 0.06 |

| CP-F01 | S. sclerot. | 0.12 | 0.10 - 0.15 |

| Control Fungicide (e.g., Azoxystrobin) | B. cinerea | 0.02 | 0.01 - 0.03 |

Pinpointing the Target: Mitochondrial Respiration Assays

A potent EC₅₀ value warrants investigation into the specific cellular process being affected. To test the hypothesis of mitochondrial inhibition, we progress to assays using isolated mitochondria. This allows for the direct measurement of the fungicide's effect on the ETC, independent of other cellular processes like uptake or metabolism.[7]

Experimental Protocol: Cytochrome c Reductase Activity Assay

This protocol specifically measures the activity of the cytochrome bc1 complex (ubiquinol:cytochrome c oxidoreductase).[7][13]

-

Mitochondria Isolation: Grow the fungal pathogen in liquid culture, harvest the mycelia, and produce spheroplasts by enzymatic digestion of the cell wall. Lyse the spheroplasts osmotically and isolate mitochondria via differential centrifugation.

-

Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

-

Reaction Initiation: In a spectrophotometer cuvette, combine the assay buffer, a source of electrons (e.g., ubiquinol-2), and the isolated mitochondrial preparation. Add varying concentrations of the chloropyrimidine fungicide (and appropriate controls).

-

Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The rate of this increase is proportional to the activity of the bc1 complex.

-

Data Analysis: Calculate the rate of reaction for each fungicide concentration. Determine the IC₅₀ value, which is the concentration of the fungicide required to inhibit 50% of the enzyme's activity. Compare this to the IC₅₀ of a known bc1 inhibitor like azoxystrobin.[7]

Characterizing the Inhibition: Enzyme Kinetics

Determining the IC₅₀ confirms that the complex is inhibited, but understanding how it is inhibited provides deeper mechanistic insight and can be crucial for predicting resistance profiles. For example, the fungicide pyrimorph was shown to be a mixed-type, noncompetitive inhibitor of the bc1 complex, suggesting a novel binding mechanism.[7][13] Kinetic studies, by varying the concentration of the substrate (ubiquinol), can reveal whether the inhibitor competes with the substrate for the same binding site.

In Silico Validation: Molecular Docking

Computational molecular docking serves as a powerful validation tool. It predicts the preferred binding pose of the fungicide within the three-dimensional structure of its target protein, providing a structural hypothesis for the observed inhibition.[14][15]

Protocol Outline: Molecular Docking of a Chloropyrimidine with Cytochrome b

-

Protein Preparation: Obtain the crystal structure of the fungal cytochrome bc1 complex from a protein database (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding pocket, typically the known Qo site.

-

Ligand Preparation: Generate a 3D structure of the chloropyrimidine fungicide and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to systematically fit the ligand into the defined binding site of the protein. The program will generate multiple possible binding poses.[14]

-

Analysis: Score and rank the poses based on their predicted binding affinity (e.g., GScore).[14] Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the fungicide and amino acid residues in the active site. These predictions can guide future experiments, such as site-directed mutagenesis, to confirm the binding mode.

Caption: Workflow for Fungicide Target Identification.

Chapter 3: Anticipating the Counterattack – Investigating Mechanisms of Resistance

The intensive use of site-specific fungicides inevitably selects for resistant individuals within the pathogen population.[16][17] A comprehensive mechanistic study must therefore include an investigation into potential resistance pathways. For inhibitors of the cytochrome bc1 complex, two primary resistance mechanisms are prevalent: target-site modification and the engagement of a metabolic bypass.[18][19]

Target-Site Mutations

The most common form of resistance to QoI fungicides is a single nucleotide polymorphism in the cytochrome b (cytb) gene, resulting in an amino acid substitution in the target protein.[18] The G143A substitution is notorious for conferring a high degree of resistance by sterically hindering the binding of strobilurin fungicides to the Qo pocket.[12]

Experimental Protocol: Sequencing of the cytb Gene

-

Strain Selection: Select both a sensitive (wild-type) strain and a resistant strain of the fungus. Resistance can be generated in the lab through UV mutagenesis followed by selection on fungicide-amended media.

-

DNA Extraction: Extract genomic DNA from both strains.

-

PCR Amplification: Design primers flanking the regions of the cytb gene where resistance mutations are known to occur (e.g., codon 143). Use these primers to amplify the target region via PCR.

-

DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Sequence Analysis: Align the sequences from the sensitive and resistant strains. Identify any nucleotide changes that result in an amino acid substitution, confirming a target-site mutation as the resistance mechanism.

The Alternative Oxidase (AOX) Pathway: A Metabolic Bypass

Fungi possess a remarkable metabolic flexibility. When the primary cytochrome pathway is blocked at Complex III, many fungi can induce the expression of an Alternative Oxidase (AOX).[20][21] This single enzyme accepts electrons directly from the ubiquinone pool and transfers them to oxygen, effectively bypassing the blocked Complex III and Complex IV.[21][22][23] While this process is less efficient in terms of ATP production, it is often sufficient for fungal survival and continued growth, thereby conferring resistance.[20]

Experimental Protocol: Synergism Assay with an AOX Inhibitor

The involvement of AOX can be diagnosed biochemically by using a specific AOX inhibitor, such as salicylhydroxamic acid (SHAM).[20] If the fungicide's activity is significantly increased in the presence of SHAM, it strongly implies that the fungus is using the AOX pathway to circumvent the fungicide's effects.

-

Assay Setup: Perform a mycelial growth inhibition assay as described in Section 2.1.

-

Treatment Groups: In addition to the chloropyrimidine fungicide dilution series, prepare a second series where the media is amended with both the fungicide and a fixed, sub-lethal concentration of SHAM.

-

Data Analysis: Calculate the EC₅₀ value for the fungicide both in the absence and presence of SHAM. A significant decrease in the EC₅₀ value in the presence of SHAM indicates synergism and confirms the functional role of the AOX pathway in resistance.[24]

Experimental Protocol: qRT-PCR for AOX Gene Expression

To confirm that the engagement of the AOX pathway is due to transcriptional upregulation, quantitative reverse transcription PCR (qRT-PCR) can be employed.

-

Fungal Treatment: Expose liquid cultures of the fungus to a sub-lethal concentration of the chloropyrimidine fungicide for a defined period. Include an untreated control.

-

RNA Extraction & cDNA Synthesis: Harvest the mycelia, extract total RNA, and synthesize complementary DNA (cDNA) via reverse transcription.

-

qPCR: Perform quantitative PCR using primers specific for the AOX gene and a stable housekeeping gene (for normalization).

-

Analysis: Calculate the relative fold-change in AOX gene expression in the fungicide-treated samples compared to the untreated control. A significant increase in expression confirms that the fungicide induces the AOX resistance pathway.

Caption: Main vs. Alternative Respiratory Pathways in Fungi.

Conclusion & Future Perspectives

The framework presented in this guide outlines a robust, multi-faceted strategy for the comprehensive mechanistic evaluation of novel chloropyrimidine fungicides. By integrating in vitro fungitoxicity assays, targeted biochemical analyses, in silico modeling, and a thorough investigation of resistance pathways, researchers can build a complete picture of a compound's mode of action. This deep mechanistic understanding is not merely an academic exercise; it is the bedrock of modern fungicide development. It enables the rational design of second-generation compounds with improved potency, informs the creation of effective resistance management strategies, and ultimately contributes to the development of more durable and sustainable solutions for global food security. Future research should focus on exploring potential secondary targets and leveraging this mechanistic knowledge to design fungicide mixtures that can pre-emptively combat resistance before it emerges in the field.

References

- 1. homework.study.com [homework.study.com]

- 2. tandfonline.com [tandfonline.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Bcs1, a novel target for fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Mitochondrial Targets in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 8. The cytochrome bc1 complex as an antipathogenic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resistance.nzpps.org [resistance.nzpps.org]

- 10. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemmethod.com [chemmethod.com]

- 15. mdpi.com [mdpi.com]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]

- 18. QoI - Wikipedia [en.wikipedia.org]

- 19. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 20. researchgate.net [researchgate.net]

- 21. Alternative oxidase - Wikipedia [en.wikipedia.org]

- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 23. Alternative Oxidase: From Molecule and Function to Future Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synergistic effect of salicylhydroxamic acid in quinone outside inhibitor fungicides and its sensitivity on fruit rot pathogens [actahort.org]

An In-depth Technical Guide to Methyl 2-(6-chloropyrimidin-4-yl)acetate: A Key Intermediate in Modern Synthesis

Introduction: The Unseen Workhorse of Chemical Innovation

In the vast landscape of chemical synthesis, certain molecules, while not end-products themselves, serve as critical linchpins in the construction of complex, high-value compounds. Methyl 2-(6-chloropyrimidin-4-yl)acetate is a prime example of such a pivotal intermediate. Its unique structure, featuring a reactive chloropyrimidine core coupled with a versatile acetate side chain, makes it a highly sought-after building block in both the pharmaceutical and agrochemical industries. For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and analytical profile of this compound is not merely academic; it is fundamental to leveraging its synthetic potential efficiently and safely. This guide provides a comprehensive technical overview, grounded in established chemical principles and field-proven insights, to support its application in cutting-edge research and development.

Compound Identification and Molecular Structure

Precise identification is the bedrock of chemical research. This compound is cataloged under several identifiers, with the most prominent being CAS Number 1097779-00-4.[1][2][3][4] The table below summarizes its key identifiers and structural details.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1097779-00-4 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [2] |

| SMILES | COC(=O)CC1=CC(=NC=N1)Cl | [2] |

| InChI Key | IXCXDDYSHDQQIB-UHFFFAOYSA-N | [5] |

The molecule's structure is visualized below, highlighting the key functional groups that dictate its reactivity: the electrophilic pyrimidine ring, activated by the chloro substituent, and the ester group, which can be further manipulated.

Caption: 2D Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is crucial for designing experiments, from reaction setup to purification and storage. While extensive experimental data for this specific intermediate is not widely published, we can consolidate available information and provide expert-predicted values based on its structure and data from close isomers.

| Property | Value / Observation | Rationale / Source |

| Appearance | White to off-white solid | Inferred from safety data mentioning dust generation[4] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | ~274 °C (Predicted) | Based on predicted data for the isomeric Methyl 2-(5-chloropyrimidin-4-yl)acetate[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | Inferred from typical reaction and purification conditions for similar heterocyclic compounds |

| Density | ~1.33 g/cm³ (Predicted) | Based on predicted data for the isomeric Methyl 2-(5-chloropyrimidin-4-yl)acetate[6] |

| XlogP | 1.0 (Predicted) | A measure of lipophilicity, indicating moderate solubility in nonpolar environments[5] |

| Storage | Store long-term in a cool, dry place | Recommended by suppliers to ensure stability[1] |

Proposed Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway can be designed based on established pyrimidine chemistry. The most logical starting material is 4,6-dichloropyrimidine, a readily available commercial reagent. The core of the synthesis involves a nucleophilic substitution reaction to introduce the acetate moiety.

Expertise in Action: Why this Route? The choice of 4,6-dichloropyrimidine is strategic. The two chlorine atoms activate the pyrimidine ring towards nucleophilic attack. However, they have different reactivities, allowing for potentially selective substitution. For this synthesis, we will leverage a malonic ester synthesis approach, which provides a reliable method for forming the crucial carbon-carbon bond.

Proposed Synthetic Protocol

Step 1: Nucleophilic Substitution with Diethyl Malonate This step forms the C-C bond between the pyrimidine ring and the precursor to our acetate side chain.

-

Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.

-

Solvent: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice bath.

-

Causality Insight: THF is an excellent aprotic solvent for this type of reaction, and the cold temperature helps to control the initial exothermic reaction of the base.

-

-

Nucleophile Formation: Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. This deprotonates the malonate to form the nucleophilic enolate.

-

Reaction: Dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at 0 °C.

-

Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Trustworthiness Check: TLC monitoring (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) is a self-validating step to ensure the starting material is consumed before proceeding.

-

Step 2: Hydrolysis and Decarboxylation This step removes one of the ester groups to yield the final acetate structure.

-

Workup: Once the reaction is complete, cautiously quench the mixture by slowly adding it to ice-cold water. Acidify the aqueous solution to pH ~2-3 with dilute HCl.

-

Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Hydrolysis/Decarboxylation: To the crude product, add a mixture of sulfuric acid and water and heat to reflux for 4-6 hours. This process hydrolyzes both ester groups and the resulting malonic acid derivative readily decarboxylates upon heating to yield the carboxylic acid intermediate.

-

Purification: Cool the reaction mixture and extract the resulting 2-(6-chloropyrimidin-4-yl)acetic acid.

Step 3: Fischer Esterification The final step is to convert the carboxylic acid to the desired methyl ester.

-

Esterification: Dissolve the crude carboxylic acid in excess methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux for 4-8 hours, again monitoring by TLC.

-

Final Workup & Purification: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the target compound.

Analytical Characterization: A Predicted Spectroscopic Profile

No publicly available spectra for this specific compound were identified. Therefore, this section presents a predicted profile based on fundamental spectroscopic principles and data from analogous structures. This serves as an authoritative guide for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 300 MHz)

-

δ ~8.8 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.

-

δ ~7.4 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrimidine ring.

-

δ ~3.9 ppm (s, 2H): This singlet represents the two protons of the methylene group (-CH₂-) adjacent to both the pyrimidine ring and the carbonyl group.

-

δ ~3.7 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 75 MHz)

-

δ ~170 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~162 ppm: C4/C6 carbons of the pyrimidine ring.

-

δ ~158 ppm: C2 carbon of the pyrimidine ring.

-

δ ~118 ppm: C5 carbon of the pyrimidine ring.

-

δ ~53 ppm: Methyl carbon (-OCH₃) of the ester.

-

δ ~42 ppm: Methylene carbon (-CH₂-).

Rationale: The chemical shifts are predicted based on standard values for heterocyclic and ester functional groups.[7] The pyrimidine carbons are significantly downfield due to the electronegativity of the nitrogen atoms.

Mass Spectrometry (MS)

-

Molecular Ion ([M]⁺): A prominent peak is expected at m/z 186.

-

Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 188 with an intensity of approximately one-third of the molecular ion peak is definitive for a compound containing a single chlorine atom.

-

Key Fragments: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃) at m/z 155, and the loss of the carbomethoxy group (-COOCH₃) at m/z 127.

Infrared (IR) Spectroscopy

-

~1740 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester.

-

~3100-3000 cm⁻¹ (medium): C-H stretching of the aromatic (pyrimidine) ring.

-

~2950 cm⁻¹ (medium): C-H stretching of the aliphatic (methyl and methylene) groups.

-

~1580-1450 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1250-1100 cm⁻¹ (strong): C-O stretching of the ester.

-

~800-750 cm⁻¹ (strong): C-Cl stretching.

Applications in Research and Development

The utility of this compound stems from the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, readily displaced by nucleophiles. This allows the pyrimidine scaffold to be coupled to other molecules, making it a valuable building block.

Case Study: Synthesis of ATR Kinase Inhibitors

Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a critical target in cancer therapy. Inhibitors of ATR can prevent cancer cells from repairing DNA damage, leading to cell death. Several potent ATR inhibitors feature a substituted pyrimidine core. This compound serves as a precursor to these scaffolds. For example, in the discovery of the potent ATR inhibitor AZ20, a related 2,4-disubstituted pyrimidine core was utilized.[8] The C-Cl bond can be displaced by an amine, such as (R)-3-methylmorpholine, in a nucleophilic aromatic substitution (SₙAr) reaction, a key step in building the final drug molecule.[8]

Caption: Role as a building block in complex drug synthesis.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount to ensure user safety. The following information is synthesized from available Safety Data Sheets (SDS).[4]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or in a fume hood to avoid inhaling dust or fumes.

-

-

Handling:

-

Storage:

Conclusion

This compound embodies the role of a crucial, yet often overlooked, synthetic intermediate. Its value lies not in its final application, but in its potential as a versatile building block for constructing the complex molecular architectures required for modern pharmaceuticals and agrochemicals. For the medicinal chemist and process scientist, a deep, practical understanding of its properties, from its spectroscopic signature to its safe handling requirements, is essential for unlocking its full potential in the pursuit of new discoveries.

References

- 1. 1097779-00-4 this compound AKSci 9163BB [aksci.com]

- 2. This compound | 1097779-00-4 | XTB77900 [biosynth.com]

- 3. 1097779-00-4 | MFCD11520447 | this compound [aaronchem.com]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 2-(5-chloropyrimidin-4-yl)acetate CAS#: 1260813-71-5 [m.chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Fungicides: A Technical Guide to the Untapped Potential of Methyl 2-(6-chloropyrimidin-4-YL)acetate

A Senior Application Scientist's Perspective on Repurposing a Key Agrochemical Intermediate for Novel Therapeutic and Industrial Applications

Authored by: [Your Name/Gemini AI]

Abstract

Methyl 2-(6-chloropyrimidin-4-YL)acetate is a well-established intermediate in the synthesis of the broad-spectrum fungicide, Azoxystrobin.[1][2] While its role in agrochemistry is significant, the inherent chemical functionalities of this molecule—a reactive chloropyrimidine core and a modifiable methyl acetate group—present a largely unexplored landscape for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the potential applications of this compound beyond its current use. We will delve into the strategic chemical modifications that can unlock novel biological activities, with a particular focus on the development of kinase inhibitors and antiviral agents. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a roadmap for leveraging this readily available chemical scaffold to pioneer new frontiers in science and medicine.

Introduction: The Pyrimidine Scaffold - A Cornerstone of Bioactivity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[3][4] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point for the development of therapeutics targeting a range of diseases, including cancer, inflammation, and infectious diseases.[5][6]

This compound, with its pyrimidine core, is therefore a compound of significant latent potential. The key to unlocking this potential lies in the strategic manipulation of its two primary functional groups: the chlorine atom at the 6-position and the methyl acetate group at the 4-position.

Chemical Reactivity and Strategic Modification

The 6-chloro substituent on the pyrimidine ring is the primary site for chemical modification. Its reactivity is well-documented, making it an ideal "handle" for introducing molecular diversity through various established chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the pyrimidine ring of our subject molecule is amenable to several such reactions:

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling the chloropyrimidine with a boronic acid or ester. This is a robust method for creating novel scaffolds with potential applications as kinase inhibitors, where interactions with aromatic residues in the ATP-binding pocket are often crucial.[7]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines. This is particularly relevant for developing compounds that can form key hydrogen bond interactions with biological targets.

-

Stille Coupling: The Stille coupling, which utilizes organotin reagents, offers another avenue for C-C bond formation, further expanding the diversity of accessible derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the 6-chloro position susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the chlorine atom by a variety of nucleophiles, including:

-

Amines: Introducing diverse amino groups can modulate the compound's polarity, solubility, and ability to form hydrogen bonds.

-

Alcohols and Phenols: Formation of ether linkages can introduce bulky or flexible side chains, influencing the compound's steric and electronic properties.

-

Thiols: The introduction of sulfur-containing moieties can lead to compounds with unique biological activities.

Potential Application I: Kinase Inhibitors for Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.

Rationale for Kinase Inhibition

The pyrimidine core of this compound can serve as a scaffold to mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. By strategically modifying the 6-position with various aromatic and heteroaromatic groups via Suzuki coupling, it is possible to design molecules that can form specific interactions with the hinge region and other key residues of the kinase active site.[8]

Proposed Synthetic Strategy and Workflow

The following workflow outlines a strategy for synthesizing a library of potential kinase inhibitors from this compound.

Caption: Synthetic workflow for generating a library of potential kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a library of 6-aryl-substituted pyrimidine-4-YL-acetate derivatives.

Materials:

-

This compound

-

Arylboronic acids (various)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (0.05 eq).

-

Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Summary Table:

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 2-(6-phenylpyrimidin-4-YL)acetate | Expected |

| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(6-(4-methoxyphenyl)pyrimidin-4-YL)acetate | Expected |

| 3 | 3-Pyridylboronic acid | Methyl 2-(6-(pyridin-3-yl)pyrimidin-4-YL)acetate | Expected |

*Expected yields will vary depending on the specific aryl boronic acid and reaction optimization.

Potential Application II: Antiviral Agents

The pyrimidine scaffold is also a key component of many antiviral drugs. The development of novel antiviral agents is a critical area of research, especially with the emergence of new viral threats.[7]

Rationale for Antiviral Activity

Derivatives of this compound can be designed to target various viral enzymes, such as polymerases or proteases. By introducing specific functional groups through nucleophilic substitution or cross-coupling reactions, it is possible to create molecules that can interact with the active sites of these viral proteins and inhibit their function.[9]

Proposed Synthetic Strategy and Workflow

A potential route to novel antiviral compounds involves the modification of both the 6-position and the methyl acetate group to generate a diverse library for screening.

Caption: Workflow for the synthesis and screening of potential antiviral compounds.

Experimental Protocol: Nucleophilic Aromatic Substitution with Amines

Objective: To synthesize a library of 6-amino-substituted pyrimidine-4-YL-acetate derivatives.

Materials:

-

This compound

-

Various primary and secondary amines

-

Base (e.g., DIPEA or K₂CO₃)

-

Solvent (e.g., DMF or NMP)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent, add the desired amine (1.1-1.5 eq) and a base (2.0 eq).

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Conclusion and Future Directions

This compound represents a versatile and underutilized chemical scaffold with significant potential for applications beyond its current role as a fungicide intermediate. The strategic modification of its reactive chlorine and ester functionalities opens up exciting avenues for the discovery of novel therapeutic agents, particularly in the fields of oncology and virology.

The experimental protocols and synthetic workflows outlined in this guide provide a starting point for researchers to explore the vast chemical space accessible from this readily available starting material. Further investigations into the structure-activity relationships of the synthesized derivatives will be crucial for optimizing their biological activity and developing lead compounds for further preclinical and clinical evaluation. The journey from a simple agrochemical intermediate to a potential life-saving therapeutic is a challenging but rewarding one, and this compound offers a promising first step on this path.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Methyl 2-(6-chloropyrimidin-4-YL)acetate and its Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis and structural elucidation of Methyl 2-(6-chloropyrimidin-4-yl)acetate, a key intermediate in the development of various bioactive molecules. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] An unambiguous understanding of their structure is paramount for rational drug design and development. This document details the synthetic pathway from commercially available precursors, focusing on the critical intermediate 4,6-dichloropyrimidine, and culminates in a multi-faceted analytical approach to confirm the structure of the final product. We present field-proven protocols and explain the causality behind experimental choices, ensuring a self-validating system for structural verification through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3.[3] It is a core component of essential biomolecules, including nucleic acids (cytosine, thymine, and uracil), and its derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[1][2] this compound serves as a versatile building block, with the reactive chloro-substituent providing a handle for further molecular elaboration, making it a valuable intermediate for creating libraries of potential drug candidates.

This guide provides the necessary expertise for the synthesis and rigorous characterization of this compound and its immediate precursor, ensuring scientific integrity and reproducibility in research and development settings.

Synthesis and Characterization of the Key Precursor: 4,6-Dichloropyrimidine

The most critical precursor for the synthesis of the title compound is 4,6-dichloropyrimidine (DCP). Its availability and purity are foundational to the success of the subsequent synthetic steps.

Synthetic Routes to 4,6-Dichloropyrimidine

The most prevalent and industrially scalable method for synthesizing DCP involves the chlorination of 4,6-dihydroxypyrimidine. This transformation is typically achieved using strong chlorinating agents.

-

Chlorination with Phosphorus Oxychloride (POCl₃): This is a widely used method where 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride, often in the presence of a base such as N,N-diisopropylethylamine or N,N-dimethylaniline, to neutralize the HCl generated.[4] The reaction converts the hydroxyl groups into more reactive chloro groups.

-

Chlorination with Phosgene (COCl₂): An alternative route involves treating 4,6-dihydroxypyrimidine with phosgene in the presence of a suitable base.[4][5]

The general transformation is depicted below:

Caption: Common synthetic routes to 4,6-Dichloropyrimidine.

Characterization of 4,6-Dichloropyrimidine

Proper characterization of DCP is essential before its use in the next step. A combination of physical and spectroscopic data confirms its identity and purity.

| Property | Description | Source |

| Molecular Formula | C₄H₂Cl₂N₂ | [6][7] |

| Molecular Weight | 148.98 g/mol | [6][7] |

| Appearance | White to yellow or orange crystalline solid | [6][8] |

| Melting Point | 65-67 °C | [6] |

| Solubility | Soluble in toluene and ethanol; insoluble in water | [8] |

| Primary Use | Intermediate for pharmaceuticals and agrochemicals (e.g., Azoxystrobin) | [6][8] |

Spectroscopic analysis, including NMR and MS, would further confirm the structure, showing two equivalent protons in the pyrimidine ring and a characteristic isotopic pattern for a dichlorinated compound in the mass spectrum.

Synthesis of this compound

The target compound is synthesized via a nucleophilic substitution reaction on the 4,6-dichloropyrimidine precursor. One of the chlorine atoms is selectively replaced by the methyl acetate moiety.

Synthetic Pathway

A plausible and efficient method for this synthesis involves the reaction of 4,6-dichloropyrimidine with the enolate of methyl acetate. The enolate, a potent nucleophile, is typically generated in situ using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures to prevent side reactions. The enolate then attacks one of the electron-deficient carbon atoms of the pyrimidine ring, displacing a chloride ion.

Caption: Overall synthetic workflow for the target compound.

This selective mono-substitution is feasible due to the deactivating effect of the first substitution on the remaining chlorine atom.

Comprehensive Structural Elucidation

A combination of analytical techniques provides a self-validating system to unambiguously confirm the structure of this compound.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9]

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Singlet | 1H | Pyrimidine H-2 | Deshielded by two adjacent nitrogen atoms. |

| ~7.4 | Singlet | 1H | Pyrimidine H-5 | Deshielded by the pyrimidine ring current. |

| ~3.9 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the pyrimidine ring and the carbonyl group. |

| ~3.7 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~169 | C=O (Ester) | Typical chemical shift for a carbonyl carbon in an ester. |

| ~162 | Pyrimidine C-4/C-6 | Carbons bonded to chlorine and nitrogen are highly deshielded. |

| ~158 | Pyrimidine C-2 | Carbon situated between two nitrogen atoms. |

| ~120 | Pyrimidine C-5 | The only CH carbon in the aromatic ring. |

| ~53 | -OCH₃ | Methoxy carbon of the ester. |

| ~42 | -CH₂- | Methylene carbon adjacent to the ring and carbonyl. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a primary confirmation of a successful synthesis.[9]

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₇H₇ClN₂O₂ | - |

| Monoisotopic Mass | 186.0196 Da | The exact mass of the most abundant isotopes.[10] |

| Molecular Ion (M⁺) | m/z 186, 188 | The presence of a single chlorine atom results in a characteristic M⁺ and M+2 peak pattern with an intensity ratio of approximately 3:1. |

| Key Fragments | m/z 155, 127, 99 | Plausible fragments corresponding to the loss of -OCH₃ (M-31), -COOCH₃ (M-59), and the entire acetate side chain. |

Infrared (IR) Spectroscopy